molecular formula C19H23N5OS B12578900 Acetamide,N-(cyclohexylmethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-(cyclohexylmethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12578900
M. Wt: 369.5 g/mol
InChI Key: ZZHUCPFNSVVJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(cyclohexylmethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- (CAS: 603946-13-0; molecular formula: C₁₉H₂₃N₅OS; molecular weight: 369.48 g/mol) is a heterocyclic compound featuring a 1,2,4-triazinoindole core modified with a methyl group at position 8 and a cyclohexylmethyl-substituted acetamide moiety via a thioether linkage .

Properties

Molecular Formula

C19H23N5OS

Molecular Weight

369.5 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H23N5OS/c1-12-7-8-15-14(9-12)17-18(21-15)22-19(24-23-17)26-11-16(25)20-10-13-5-3-2-4-6-13/h7-9,13H,2-6,10-11H2,1H3,(H,20,25)(H,21,22,24)

InChI Key

ZZHUCPFNSVVJTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NCC4CCCCC4

Origin of Product

United States

Biological Activity

Acetamide, N-(cyclohexylmethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyDetails
Molecular Formula C19H23N5OS
Molecular Weight 369.5 g/mol
CAS Number 603947-69-9
IUPAC Name N-(cyclohexylmethyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

This compound features an acetamide group linked to a cyclohexylmethyl moiety and a thioether linkage to a triazinoindole derivative. Its unique structure suggests potential for diverse biological activities.

Biological Activity

Preliminary studies indicate that Acetamide, N-(cyclohexylmethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- may exhibit various biological activities. Key findings from recent research include:

  • Antimicrobial Properties :
    • A study highlighted that derivatives of acetamides exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
    • Minimum inhibitory concentrations (MIC) for related compounds have been reported as low as 10 µM against strains such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential :
    • Research indicates that thiazolidine derivatives related to acetamides show promise in inhibiting cancer cell proliferation. The mechanism is believed to involve the induction of apoptosis in cancer cells through mitochondrial pathways .
    • Specific studies on triazinoindole derivatives suggest they may act as potent inhibitors of tumor growth in vitro .
  • Cytotoxicity Studies :
    • Various studies have assessed the cytotoxic effects of similar compounds on different cancer cell lines. For instance, compounds featuring the triazinoindole structure demonstrated significant cytotoxicity against breast and lung cancer cell lines .

Case Study 1: Antibacterial Activity

A comparative study synthesized several acetamide derivatives and tested their antibacterial efficacy against multiple strains. The results indicated that certain derivatives showed enhanced activity compared to standard antibiotics like ciprofloxacin, particularly against Pseudomonas aeruginosa and Salmonella typhi .

Case Study 2: Anticancer Efficacy

In a study focusing on the anticancer properties of triazinoindole derivatives, researchers found that these compounds induced significant apoptosis in various cancer cell lines. The study utilized flow cytometry to assess apoptosis rates, revealing that the compounds could effectively trigger programmed cell death mechanisms in malignant cells .

The proposed mechanisms by which Acetamide, N-(cyclohexylmethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- exerts its biological effects include:

  • Inhibition of DNA Synthesis : Compounds with similar structures have been shown to interfere with DNA replication processes in bacteria and cancer cells.
  • Induction of Apoptosis : The activation of caspases and mitochondrial pathways leading to apoptosis is a critical mechanism for anticancer activity.
  • Membrane Disruption : The interaction with lipid membranes may enhance permeability and disrupt cellular homeostasis in microbial pathogens.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazinoindole compounds exhibit antimicrobial properties. Preliminary studies suggest that Acetamide, N-(cyclohexylmethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- may act against various bacterial strains. The thioether linkage could enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Compounds similar to Acetamide have been investigated for their anticancer properties. The unique structure of this compound suggests it may inhibit specific cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest. Continued research is necessary to elucidate its precise mechanisms of action .

Tool Compound for Biological Studies

Due to its structural complexity, Acetamide can serve as a tool compound in biochemical research. It can be utilized to study specific biological pathways or receptor interactions, particularly in the context of G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways .

Synthetic Pathways Exploration

The synthesis of Acetamide involves multi-step organic reactions. Understanding these synthetic pathways not only provides insights into its chemical reactivity but also allows for the development of analogs with modified properties for targeted applications in research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The triazino[5,6-b]indole scaffold is a common feature among analogs, but substitutions at the indole (position 5 or 8) and acetamide nitrogen significantly influence properties:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound N-(cyclohexylmethyl), 8-methyl C₁₉H₂₃N₅OS 369.48 High lipophilicity due to cyclohexylmethyl; moderate steric bulk
N-(4-Chlorophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (7) N-(4-chlorophenyl), 5-methyl C₁₈H₁₄ClN₅OS 391.85 Electron-withdrawing Cl enhances polarity; potential halogen bonding
N-(4-Fluorophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (15) N-(4-fluorophenyl), 5-methyl C₁₈H₁₄FN₅OS 367.39 Fluorine improves metabolic stability and bioavailability
N-(4-Bromophenyl)-2-((8-bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (27) N-(4-bromophenyl), 8-bromo, 5-methyl C₁₈H₁₃Br₂N₅OS 533.20 Bromine increases molecular weight and steric hindrance

Key Observations :

  • Steric Effects : The 8-methyl group in the target compound imposes less steric hindrance than bulkier substituents like bromine (Compound 27), which may influence binding to biological targets .

Example :

  • The target compound’s synthesis likely parallels that of N-(4-chlorophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide (Compound 7), where 2-((5-methyl-triazinoindol-3-yl)thio)acetic acid reacts with cyclohexylmethylamine under coupling agents like EDC/HOBt .
Pharmacological and Physicochemical Properties

Bioactivity :

  • Analogs with halogenated aryl groups (e.g., Cl, Br) exhibit enzyme inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE-1) . The target compound’s cyclohexylmethyl group may enhance CNS penetration due to increased lipophilicity.

Spectroscopic Data :

  • IR : Expected peaks for the target compound include νmax ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–S stretch), consistent with acetamide-thioether motifs .
  • <sup>1</sup>H NMR : Cyclohexylmethyl protons appear as multiplet δ 1.0–2.0 ppm, while the methyl group at C8 resonates as a singlet δ ~2.5 ppm .

Preparation Methods

Synthesis of the 1,2,4-Triazino[5,6-B]indole Core

  • The triazinoindole nucleus is synthesized via cyclization reactions involving hydrazine derivatives and appropriate carboxamide or carbothioamide precursors.
  • Commonly, thiocarbamoyl derivatives serve as starting materials, which upon treatment with desulfurizing agents (e.g., mercury(II) oxide) or methylating agents (e.g., methyl iodide) undergo ring closure to form the triazole ring system.
  • Alternative methods include the reaction of hydrazides with carbon disulfide in alkaline ethanol to form hydrazinocarbodithioates, which cyclize to 4-amino-1,2,4-triazole-3-thiols, precursors to the triazinoindole system.

Formation of the Thioether Linkage

  • The sulfur atom linking the triazinoindole to the acetamide moiety is introduced by nucleophilic substitution of a halogenated intermediate with a thiol or thiolate derivative of the triazinoindole.
  • Propargylation of 1,2,4-triazole-3-thiones followed by copper(I)-catalyzed cycloaddition (Huisgen 1,3-dipolar cycloaddition) with azides is a modern method to functionalize the triazole sulfur, enabling the formation of thioether linkages.
  • The thiopropargylated triazoles are synthesized in high yields (91–98%) using triethylamine as a base catalyst, with microwave irradiation significantly reducing reaction times.

Attachment of the Acetamide, N-(cyclohexylmethyl) Group

  • The acetamide moiety bearing the cyclohexylmethyl substituent is introduced via amide bond formation, typically by reacting the corresponding amine (cyclohexylmethylamine) with an acyl chloride or activated ester derivative.
  • This step may be performed after the thioether linkage is established or in a convergent manner depending on the synthetic route.
  • Optimization of reaction conditions (solvent, temperature, base) is critical to maximize yield and purity.

Representative Synthetic Route Summary

Step Reaction Type Key Reagents/Conditions Outcome
1 Cyclization to form 1,2,4-triazole-3-thione Hydrazide + carbon disulfide + base (EtOH, NaOH) Formation of 4-amino-1,2,4-triazole-3-thiol intermediate
2 Propargylation of triazole thiol Propargyl bromide + triethylamine, room temp or microwave Thiopropargylated triazole derivative (91–98% yield)
3 Copper(I)-catalyzed azide-alkyne cycloaddition Cu(I) catalyst + azide derivative, microwave or classical heating Formation of 1,2,3-triazole linked thioether
4 Amide bond formation Cyclohexylmethylamine + acyl chloride or activated ester Acetamide, N-(cyclohexylmethyl) substitution introduced
5 Purification and characterization Chromatography, recrystallization Pure target compound

Yield and Purity Considerations

  • Yields for key intermediates such as thiopropargylated triazoles are high (above 90%) with microwave-assisted synthesis.
  • The overall yield depends on the efficiency of coupling steps and purification.
  • Side reactions such as nucleophilic substitution competing pathways can reduce yields, requiring careful control of reaction conditions.
  • Purity is confirmed by spectroscopic methods including IR (characteristic NH, C=S, C=N bands), 1H and 13C NMR (diagnostic signals for triazole and thioether moieties), and elemental analysis.

Analytical Data Supporting Synthesis

Analytical Technique Key Observations
IR Spectroscopy NH stretch at 3276–3389 cm⁻¹; C=S stretch at 1288–1295 cm⁻¹; C=N stretch at 1620–1625 cm⁻¹
1H NMR Diagnostic singlet for triazole NH at δ 13.7–14.2 ppm; signals for methylene and cyclohexyl protons
13C NMR Carbonyl carbon around δ 166–168 ppm; aromatic and aliphatic carbons consistent with structure
Elemental Analysis Carbon, hydrogen, nitrogen percentages matching calculated values for target compound

Summary Table of Preparation Methods

Preparation Step Method Description Typical Yield (%) Notes
Triazole ring formation Cyclization of hydrazides with CS2/base 20–81% depending on method Desulfurization or methylation may be required
Thiopropargylation Propargylation with propargyl bromide, triethylamine 91–98% Microwave irradiation reduces time
Cu(I)-catalyzed cycloaddition Azide-alkyne click reaction >90% Efficient, regioselective
Amide coupling Reaction of cyclohexylmethylamine with acyl chloride Variable, optimized per route Requires mild conditions to avoid side reactions

Research Findings and Optimization Notes

  • Microwave-assisted synthesis significantly improves reaction times and yields in thiopropargylation and cycloaddition steps.
  • The choice of base and solvent critically affects the formation of the triazole ring and thioether linkage.
  • Purification by chromatography and recrystallization is essential to remove side products and unreacted starting materials.
  • Structural variations in the cycloalkyl substituent (e.g., cyclopropyl, cyclohexyl, cycloheptyl) influence steric and electronic properties, affecting biological activity and synthetic accessibility.

This detailed synthesis overview of Acetamide, N-(cyclohexylmethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-yl)thio]- integrates current organic synthesis methodologies for triazole derivatives, emphasizing multi-step preparation, reaction optimization, and analytical validation. The methods described are supported by recent peer-reviewed research and chemical databases, ensuring authoritative and comprehensive coverage of the compound’s preparation.

Q & A

Basic: What are the standard synthetic routes for preparing this acetamide derivative?

Methodological Answer:
The compound can be synthesized via thioether linkage formation between a triazinoindole thiol intermediate and an acetamide-bearing electrophilic group. Key steps include:

  • Step 1: Synthesis of the triazinoindole core via cyclocondensation of substituted indole precursors with thiourea derivatives under acidic conditions .
  • Step 2: Introduction of the thiol group at the triazinoindole C3 position using Lawesson’s reagent or phosphorus pentasulfide .
  • Step 3: Coupling the thiol intermediate with an acetamide derivative (e.g., bromoacetamide with cyclohexylmethyl substituents) via nucleophilic substitution in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .
    Validation: IR and NMR spectroscopy (e.g., δ ~5.4 ppm for –SCH₂– protons) confirm the thioether bond formation .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can predict:

  • Transition states for cyclocondensation reactions, identifying energy barriers and optimal catalysts (e.g., Cu(OAc)₂ for click chemistry) .
  • Solvent effects on reaction kinetics (e.g., tert-butanol/water mixtures enhance regioselectivity in 1,3-dipolar cycloadditions) .
  • Electrostatic potential (MESP) maps to rationalize nucleophilic attack sites on the triazinoindole core .
    Case Study: DFT-guided optimization reduced reaction times for analogous triazinoindole derivatives from 8 hours to 3 hours by adjusting solvent ratios .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • IR Spectroscopy: Confirms the presence of key functional groups:
    • C=O stretch at ~1670–1680 cm⁻¹ (amide I band) .
    • N–H stretch at ~3260–3300 cm⁻¹ (amide II band) .
  • ¹H/¹³C NMR: Assignments include:
    • δ 5.3–5.5 ppm (s, 2H, –SCH₂–) .
    • δ 1.2–2.0 ppm (m, cyclohexylmethyl protons) .
  • HRMS: Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₅N₅OS: 396.1801) .

Advanced: How to resolve contradictions in NMR data for similar triazinoindole derivatives?

Methodological Answer:
Discrepancies in chemical shifts (e.g., triazole vs. triazinoindole proton assignments) arise from solvent effects or tautomerism . Mitigation strategies:

  • Variable Temperature NMR (VT-NMR): Identifies dynamic tautomeric equilibria (e.g., thione-thiol shifts in thiadiazoles) .
  • COSY/HSQC: Correlates ambiguous proton signals with adjacent carbons (e.g., distinguishing –OCH₂– from –NCH₂– groups) .
  • Deuterated Solvent Screening: DMSO-d₆ vs. CDCl₃ resolves splitting caused by hydrogen bonding .

Basic: What is the role of the triazinoindole moiety in the compound’s reactivity?

Methodological Answer:
The 1,2,4-triazino[5,6-b]indole system contributes to:

  • Electron-deficient character due to conjugation between the indole π-system and triazine ring, enhancing susceptibility to nucleophilic attack at the C3 position .
  • Hydrogen-bonding capacity via N–H groups, influencing crystal packing and solubility .
  • Bioisosteric potential for drug design, mimicking purine or pteridine scaffolds .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications: Replace the cyclohexylmethyl group with tert-butyl (as in ) to study steric effects.
  • Heteroatom Substitution: Introduce oxygen or selenium in place of sulfur to assess electronic impacts on thioether stability .
  • Click Chemistry: Use Cu(I)-catalyzed azide-alkyne cycloaddition to append functional groups (e.g., nitro or methoxy substituents) at the triazole position .
    Validation: Biological assays (e.g., enzyme inhibition) paired with QSAR modeling quantify substituent effects .

Basic: What purification methods are effective for this compound?

Methodological Answer:

  • Recrystallization: Ethanol/water mixtures (3:1) yield >95% purity, confirmed by HPLC .
  • Column Chromatography: Silica gel with hexane/ethyl acetate (8:2) eluent separates unreacted alkyne or azide precursors .
  • Centrifugal Partition Chromatography (CPC): Useful for polar byproducts (e.g., hydrazides) .

Advanced: How can reaction scalability be improved without compromising yield?

Methodological Answer:

  • Flow Chemistry: Continuous-flow reactors minimize side reactions (e.g., oxidation of thiol intermediates) .
  • Microwave Assistance: Reduces cyclocondensation time from hours to minutes (e.g., 150°C, 20 min) .
  • Green Solvents: Switch to cyclopentyl methyl ether (CPME) for safer large-scale extractions .

Basic: What are the stability considerations for this compound?

Methodological Answer:

  • Light Sensitivity: The triazinoindole core degrades under UV light; store in amber vials at –20°C .
  • Hydrolytic Stability: Thioether bonds are stable in neutral pH but hydrolyze under strong acidic/basic conditions .
  • Oxygen Sensitivity: Use inert atmospheres (N₂/Ar) during synthesis to prevent sulfoxide formation .

Advanced: How to analyze tautomeric equilibria in solution?

Methodological Answer:

  • UV-Vis Spectroscopy: Monitor λmax shifts (e.g., 320 nm for thiol vs. 290 nm for thione forms) .
  • pH-Dependent NMR: Titrate from D₂O to DMSO-d₆ to track protonation/deprotonation of N–H groups .
  • Computational pKa Prediction: Tools like MarvinSketch estimate tautomer populations at physiological pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.